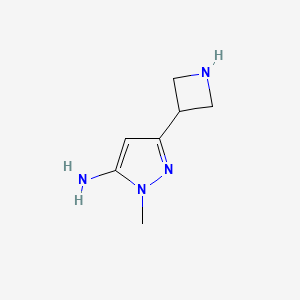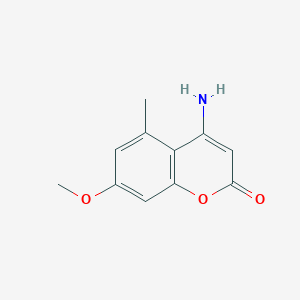
4-Amino-7-methoxy-5-methyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-7-methoxy-5-methyl-2H-chromen-2-one: is a derivative of chromenone, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of an amino group at the 4th position, a methoxy group at the 7th position, and a methyl group at the 5th position on the chromenone ring. It is a crystalline powder that is light-sensitive and has significant applications in various fields, including medicinal chemistry and biophysical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-7-methoxy-5-methyl-2H-chromen-2-one typically involves the Pechmann condensation reaction. This method is known for its efficiency in producing chromenone derivatives. The reaction involves the condensation of phenols with β-ketoesters in the presence of a strong acid catalyst. For this compound, the specific reactants and conditions include:
Reactants: 3-Amino-4-methoxyphenol and ethyl acetoacetate.
Catalyst: Concentrated sulfuric acid.
Conditions: The reaction is carried out at elevated temperatures, typically around 100-120°C, for several hours.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Large-scale batch reactors are used to mix the reactants and catalyst.
Purification: The crude product is purified through recrystallization from ethanol or other suitable solvents.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-7-methoxy-5-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group in the chromenone ring can be reduced to form dihydro derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like sodium methoxide or other strong nucleophiles.
Major Products:
Oxidation Products: Nitro derivatives.
Reduction Products: Dihydro derivatives.
Substitution Products: Various substituted chromenones depending on the nucleophile used.
Scientific Research Applications
4-Amino-7-methoxy-5-methyl-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various analytical techniques.
Biology: Employed in the study of enzyme activities, particularly serine proteases.
Medicine: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of dyes and pigments for various applications
Mechanism of Action
The mechanism of action of 4-Amino-7-methoxy-5-methyl-2H-chromen-2-one involves its interaction with specific molecular targets:
Comparison with Similar Compounds
7-Amino-4-methylcoumarin: Another chromenone derivative with similar biological activities.
4-Methyl-7-hydroxycoumarin: Known for its use as a fluorescent probe.
4-Methyl-7-aminocoumarin: Used in the study of enzyme activities
Uniqueness: 4-Amino-7-methoxy-5-methyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group at the 7th position and amino group at the 4th position make it particularly effective as a fluorescent probe and enzyme inhibitor .
Properties
Molecular Formula |
C11H11NO3 |
|---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
4-amino-7-methoxy-5-methylchromen-2-one |
InChI |
InChI=1S/C11H11NO3/c1-6-3-7(14-2)4-9-11(6)8(12)5-10(13)15-9/h3-5H,12H2,1-2H3 |
InChI Key |
VSKOCJRDEVTEPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1C(=CC(=O)O2)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


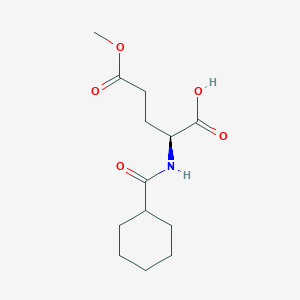
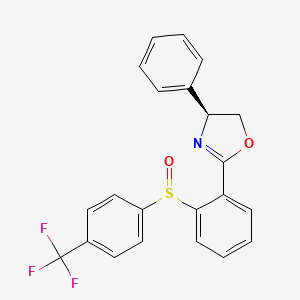
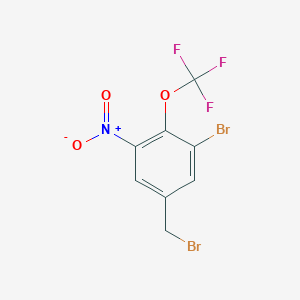
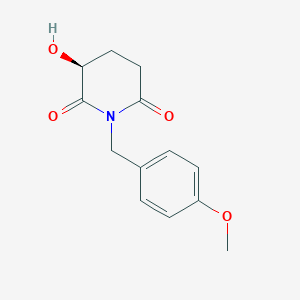
![5-Butyl-2-[[4-(4-butyl-2-sulfoanilino)-9,10-dioxoanthracen-1-yl]amino]benzenesulfonic acid](/img/structure/B12847330.png)
![[[(2R,3S,5R)-5-[5-[(E)-3-[[3',6'-bis(dimethylamino)-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carbonyl]amino]prop-1-enyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12847331.png)
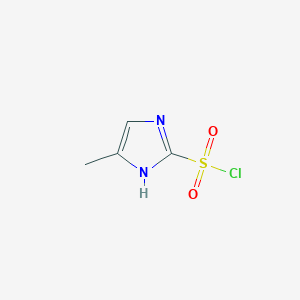
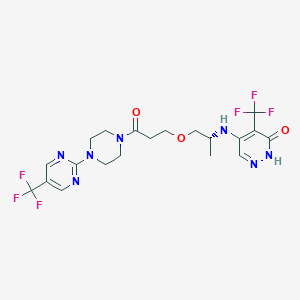

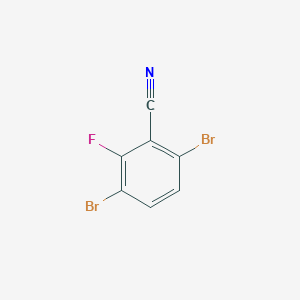

![6-Methoxyimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B12847373.png)
![2-[[3,5-Difluoro-4-(1,1,2,3,3-pentafluoroprop-2-enoxy)phenoxy]-difluoromethyl]-5-[4-(4-ethylphenyl)-2-fluorophenyl]-1,3-difluorobenzene](/img/structure/B12847378.png)
